molecular formula C13H16O4 B12582941 acetic acid;5-methoxy-2-methyl-1H-inden-1-ol CAS No. 646507-54-2

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

Cat. No.: B12582941
CAS No.: 646507-54-2
M. Wt: 236.26 g/mol
InChI Key: MRINVERGSSYPTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;5-methoxy-2-methyl-1H-inden-1-ol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol, with the CAS number 646507-54-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an acetic acid moiety and an indenol framework. This structural arrangement contributes to its biological activity.

Biological Activities

  • Antimicrobial Properties
    • Research indicates that compounds similar to 5-methoxy-2-methyl-1H-inden-1-ol exhibit significant antimicrobial activities. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and antimicrobial action.
  • Antioxidant Activity
    • The compound's antioxidant potential is noteworthy. Studies suggest that similar phenolic compounds can scavenge free radicals, thereby protecting cellular components from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition
    • Inhibitory effects on enzymes such as acetylcholinesterase have been reported for related compounds. These effects suggest potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby hindering its activity.

The biological activity of acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol can be attributed to several mechanisms:

  • Membrane Interaction : The lipophilic nature allows the compound to integrate into cell membranes, altering their permeability and disrupting microbial integrity.
  • Reactive Oxygen Species Scavenging : The antioxidant properties stem from the ability to donate electrons to free radicals, neutralizing them and reducing oxidative stress.
  • Enzyme Binding : The compound may interact with specific enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of E. coli and C. albicans growth at various concentrations.
Enzyme InhibitionRelated compounds showed significant inhibition of acetylcholinesterase with potential therapeutic implications for neurodegenerative diseases.
Antioxidant PropertiesIdentified as a potent scavenger of reactive oxygen species, contributing to cellular protection against oxidative damage.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol. Potential areas include:

  • Pharmacological Applications : Investigating its utility in drug formulations targeting microbial infections or neurodegenerative diseases.
  • Mechanistic Studies : Elucidating the detailed molecular interactions at play in enzyme inhibition and antioxidant activity.

Properties

CAS No.

646507-54-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

InChI

InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4)

InChI Key

MRINVERGSSYPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O

Origin of Product

United States

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